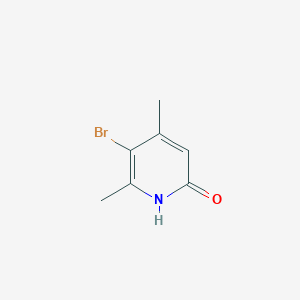

5-Bromo-4,6-dimethylpyridin-2(1H)-one

Description

5-Bromo-4,6-dimethylpyridin-2(1H)-one (CAS 89694-55-3) is a brominated pyridinone derivative with the molecular formula C₇H₈BrNO and a molecular weight of 202.05 g/mol. Its structure features a pyridine ring substituted with a bromine atom at position 5 and methyl groups at positions 4 and 6. The compound exists in equilibrium with its keto-enol tautomer, a common feature of 2-pyridinones .

This heterocyclic compound serves as a critical intermediate in medicinal chemistry and pharmaceutical synthesis. Its bromine atom and methyl substituents enhance reactivity for cross-coupling reactions, enabling the construction of complex bioactive molecules. For instance, derivatives of 4,6-dimethylpyridin-2(1H)-one have been utilized in the synthesis of kinase inhibitors and epigenetic modulators .

Properties

IUPAC Name |

5-bromo-4,6-dimethyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-4-3-6(10)9-5(2)7(4)8/h3H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZWLNPIBWWXBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=C1Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4,6-dimethylpyridin-2(1H)-one typically involves the bromination of 4,6-dimethylpyridin-2(1H)-one. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 5th position. The reaction conditions often include the use of a solvent such as acetic acid or dichloromethane and may require a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 5-Bromo-4,6-dimethylpyridin-2(1H)-one may involve a continuous flow process to enhance efficiency and yield. The process would typically include the bromination step followed by purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4,6-dimethylpyridin-2(1H)-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The ketone group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products

Substitution Reactions: Products include 5-amino-4,6-dimethylpyridin-2(1H)-one and 5-thio-4,6-dimethylpyridin-2(1H)-one.

Oxidation Reactions: Products include 4,6-dimethylpyridine-2,5-dicarboxylic acid and 4,6-dimethylpyridine-2-carboxaldehyde.

Reduction Reactions: The major product is 5-bromo-4,6-dimethylpyridin-2(1H)-ol.

Scientific Research Applications

5-Bromo-4,6-dimethylpyridin-2(1H)-one has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound is used as a probe to study various biological processes and interactions.

Mechanism of Action

The mechanism of action of 5-Bromo-4,6-dimethylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the ketone group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

4-Chloro-1,6-dimethylpyridin-2(1H)-one (CAS 1114563-01-7)

- Structure : Chlorine replaces bromine at position 4, with methyl groups at positions 1 and 6.

- Molecular Formula: C₇H₈ClNO

- The methyl group at position 1 introduces steric hindrance, which may limit accessibility in coupling reactions .

5-Bromo-1-isopropylpyridin-2(1H)-one (CAS 851087-08-6)

3-Bromo-1-cyclobutylpyridin-2(1H)-one

- Structure : Cyclobutyl substitution at position 1.

Pyrimidine and Imidazo-Pyridine Derivatives

5-Bromo-2-methyl-1H-pyrimidine-4,6-dione (CAS 4722-76-3)

- Structure : A pyrimidine ring with bromine at position 5, a methyl group at position 2, and two ketone groups.

- Molecular Formula : C₅H₅BrN₂O₂

- Key Differences :

6-Bromo-1,3-dimethylimidazo[4,5-b]pyridin-2(3H)-one

- Structure : Fused imidazole-pyridine ring with bromine at position 6 and methyl groups at positions 1 and 3.

- Key Differences :

Data Table: Structural and Functional Comparison

Research Findings

Physicochemical Properties

Biological Activity

5-Bromo-4,6-dimethylpyridin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, relevant research findings, and case studies.

The biological activity of 5-Bromo-4,6-dimethylpyridin-2(1H)-one is attributed to its interaction with various biomolecular targets. It has been studied for its potential as an enzyme inhibitor and its role in modulating cellular pathways. The specific mechanisms of action are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-Bromo-4,6-dimethylpyridin-2(1H)-one. For instance, a study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. The compound was shown to induce apoptosis and inhibit cell proliferation through the modulation of key signaling pathways.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Glioblastoma | 12.5 | Induction of apoptosis |

| MCF-7 (Breast) | 15.0 | Inhibition of cell proliferation |

| A549 (Lung) | 18.3 | Cell cycle arrest at G1 phase |

Antimicrobial Activity

In addition to its anticancer properties, 5-Bromo-4,6-dimethylpyridin-2(1H)-one has been evaluated for antimicrobial activity. Studies have shown that it possesses inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies

Case Study 1: Anticancer Efficacy in Vivo

A recent in vivo study investigated the efficacy of 5-Bromo-4,6-dimethylpyridin-2(1H)-one in a mouse model of glioblastoma. The results indicated a significant reduction in tumor size compared to the control group, supporting its potential as a therapeutic agent for brain tumors.

Case Study 2: Synergistic Effects with Other Agents

Another study explored the synergistic effects of combining 5-Bromo-4,6-dimethylpyridin-2(1H)-one with conventional chemotherapeutic agents. The combination therapy resulted in enhanced cytotoxicity against resistant cancer cell lines, suggesting that this compound could be valuable in overcoming drug resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.